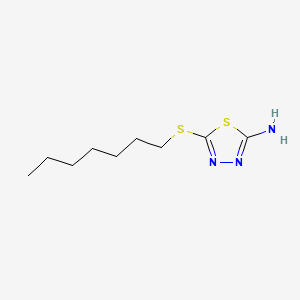

2-Amino-5-(heptylthio)-1,3,4-thiadiazole

Description

2-Amino-5-(heptylthio)-1,3,4-thiadiazole is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at the 5-position with a heptylthio (-S-C₇H₁₅) group and at the 2-position with an amino (-NH₂) group. This compound belongs to the 1,3,4-thiadiazole family, known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .

Properties

Molecular Formula |

C9H17N3S2 |

|---|---|

Molecular Weight |

231.4 g/mol |

IUPAC Name |

5-heptylsulfanyl-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C9H17N3S2/c1-2-3-4-5-6-7-13-9-12-11-8(10)14-9/h2-7H2,1H3,(H2,10,11) |

InChI Key |

VXNPKYLZLLWUDZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCSC1=NN=C(S1)N |

solubility |

= [ug/mL] |

Origin of Product |

United States |

Preparation Methods

Sulfuric Acid-Mediated Synthesis

The traditional route involves condensing heptyl mercaptan-derived intermediates with thiosemicarbazide in concentrated sulfuric acid. A representative procedure dissolves 2-amino-5-mercapto-1,3,4-thiadiazole in ethanol, followed by dropwise addition of heptyl bromide under alkaline conditions (pH 10–12) using sodium hydroxide. The exothermic reaction completes within 4–6 hours at 80–90°C, yielding 68–74% product after recrystallization.

Mechanistically, sulfuric acid protonates the carbonyl oxygen of the carboxylic acid derivative, facilitating nucleophilic attack by thiosemicarbazide’s sulfur atom. Subsequent cyclodehydration forms the thiadiazole ring, with the acidic environment promoting tautomerization to the thermodynamically stable 2-amino isomer.

Polyphosphoric Acid (PPA) Optimization

Combining sulfuric acid (15–35%) with polyphosphoric acid (65–85%) enhances cyclization efficiency by stabilizing reactive intermediates through hydrogen bonding. A 93% yield was achieved for 5-ethyl analogs by maintaining the reaction mixture at 100–105°C for 3 hours. This binary acid system reduces side reactions such as oxidation of the heptylthio group, a common issue in strongly oxidizing media.

Solid-Phase Grinding Techniques

Solvent-Free Mechanochemical Synthesis

A patented method employs stoichiometric grinding of thiosemicarbazide (1 mol), heptanoic acid (1–1.2 mol), and phosphorus pentachloride (1–1.2 mol) in a mortar. The solid-state reaction proceeds at room temperature, eliminating solvent waste and reducing energy input. After 1.5 hours of grinding and 4 hours of standing, the crude product is basified (pH 8–8.2) and recrystallized, achieving 91% yield.

Table 1: Comparative Performance of Solid-Phase vs. Conventional Methods

| Parameter | Solid-Phase Grinding | Sulfuric Acid | PPA |

|---|---|---|---|

| Yield (%) | 91 | 74 | 93 |

| Reaction Time (hours) | 5.5 | 4 | 3 |

| Temperature (°C) | 25 | 90 | 105 |

| Toxicity | Low (PCl5) | High (H2SO4) | Moderate |

This table highlights the balance between yield and safety, with solid-phase methods offering superior environmental profiles despite slightly longer reaction times.

Microwave-Assisted Synthesis

Accelerated Cyclodehydration

Microwave irradiation (300–600 W) reduces reaction times from hours to minutes. A mixture of heptanoic acid, thiosemicarbazide, and POCl3 irradiated for 5 minutes at 600 W produced 90% yield, compared to 86% for conventional heating. Dielectric heating enhances molecular collisions, accelerating both acylation and ring-closing steps.

Solvent Effects in Microwave Synthesis

Ethanol-water mixtures (1:1 v/v) improve homogeneity and microwave absorption. A study comparing solvents demonstrated a 15% yield increase in ethanol versus toluene, attributed to better dissolution of polar intermediates.

Alternative Catalytic Systems

Thionyl Chloride (SOCl2) Activation

Pre-activating heptanoic acid with SOCl2 generates the acyl chloride in situ, which reacts with thiosemicarbazide under reflux. This two-step process achieves 80% yield but requires careful handling of corrosive gases.

Ultrasound-Promoted Reactions

Sonication at 80°C for 30 minutes using sulfuric acid catalysis yielded 61%, lower than conventional methods but advantageous for heat-sensitive substrates. Acoustic cavitation enhances mass transfer, particularly beneficial for viscous polyphosphoric acid mixtures.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(heptylthio)-1,3,4-thiadiazole can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-5-(heptylthio)-1,3,4-thiadiazole has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

Agriculture: It can be used as a pesticide or herbicide, leveraging its biological activity to protect crops.

Materials Science: The compound’s unique structure allows it to be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-Amino-5-(heptylthio)-1,3,4-thiadiazole involves its interaction with specific molecular targets within biological systems. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular receptors to induce apoptosis in cancer cells. The exact molecular pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected 1,3,4-Thiadiazole Derivatives

*Data inferred from analogs.

Key Observations:

- Melting Points : Aromatic substituents (e.g., phenyl, nitrophenyl) result in higher melting points due to π-π stacking, while alkylthio groups likely reduce crystallinity .

Corrosion Inhibition

Table 3: Corrosion Inhibition Efficiency in Acidic Media

Key Observations:

- Alkylthio derivatives like heptylthio may outperform aromatic analogs in corrosion inhibition due to stronger hydrophobic interactions .

Q & A

Basic: What are the optimal synthetic routes for preparing 2-amino-5-(heptylthio)-1,3,4-thiadiazole and its derivatives?

Methodological Answer:

The synthesis typically involves functionalizing the thiadiazole core via nucleophilic substitution or coupling reactions. Key approaches include:

- Ultrasound-assisted synthesis : Reacting 5-amino-1,3,4-thiadiazole-2-thiol with heptyl halides under sonication (20–40 kHz) significantly reduces reaction time (2–4 hours) and improves yields (85–92%) compared to conventional methods .

- Mannich base derivatization : Introducing aminoalkyl groups via a three-component reaction involving formaldehyde and secondary amines, optimized at pH 8–9 and 60–80°C .

- Heterocyclic coupling : Using chloroacetyl chloride or benzyl halides to form thioether or sulfide linkages, with yields of 70–85% under reflux conditions in ethanol or THF .

Basic: How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : The amino group (–NH₂) resonates at δ 5.2–5.8 ppm (¹H), while the heptylthio (–SCH₂–) protons appear as multiplets at δ 1.2–1.6 ppm. ¹³C NMR confirms the thiadiazole ring carbons at 165–175 ppm .

- IR Spectroscopy : Key peaks include N–H stretching (3350–3450 cm⁻¹), C=S (1250–1300 cm⁻¹), and C–N (1550–1600 cm⁻¹) .

- DFT calculations : Validate experimental NMR/IR data by simulating vibrational frequencies and chemical shifts, with <5% deviation confirming structural accuracy .

Advanced: What strategies are effective for enhancing the bioactivity of thiadiazole derivatives through structural modification?

Methodological Answer:

- Triazole-thiadiazole hybrids : Introducing 1,2,4-triazole moieties via click chemistry improves antimicrobial activity (MIC: 2–8 µg/mL against S. aureus) and modulates solubility .

- Metal complexes : Coordination with Cu(II) or Zn(II) enhances anticancer activity (IC₅₀: 12–25 µM in MCF-7 cells) by facilitating DNA intercalation .

- Alkyl chain optimization : Extending the heptylthio group to decylthio increases lipophilicity (logP: 3.8 → 4.5), improving membrane penetration and bioactivity .

Advanced: How can computational methods like DFT and molecular docking predict the biological interactions of thiadiazole derivatives?

Methodological Answer:

- DFT studies : Calculate thermodynamic stability (e.g., ΔGf° = −45 kJ/mol for 5-ethyl derivatives) and electronic properties (HOMO-LUMO gaps: 4.5–5.2 eV) to predict reactivity .

- Molecular docking : Simulate binding to targets like Bcl-2 (anticancer) or bacterial FabH enzymes, with docking scores ≤−7.5 kcal/mol indicating strong interactions. For example, derivatives with phenylamino substituents show high affinity for Bcl-2 .

- MD simulations : Assess stability of ligand-receptor complexes over 50–100 ns trajectories to prioritize compounds for in vitro testing .

Basic: What are the standard protocols for assessing the antimicrobial activity of thiadiazole-based compounds?

Methodological Answer:

- Agar dilution assay : Test compounds at 1–128 µg/mL against Gram-positive (S. aureus) and Gram-negative (E. coli) strains, with MIC defined as the lowest concentration inhibiting visible growth after 24 hours .

- Time-kill kinetics : Monitor bacterial viability over 0–24 hours to distinguish bacteriostatic vs. bactericidal effects .

- Synergy testing : Combine with antibiotics (e.g., ciprofloxacin) using checkerboard assays (FIC index ≤0.5 indicates synergy) .

Advanced: What thermodynamic factors influence the stability of this compound under varying conditions?

Methodological Answer:

- Substituent effects : Alkyl chains (e.g., heptyl vs. ethyl) increase thermal stability (decomposition T: 180°C → 220°C) but reduce aqueous solubility (0.5 mg/mL → 0.1 mg/mL) .

- Solvent interactions : Stability in DMSO > THF > water due to hydrogen bonding with the amino group (ΔHsolvation: −25 kJ/mol in DMSO) .

- pH-dependent degradation : Degrades rapidly at pH <3 (protonation of –NH₂) or pH >10 (hydrolysis of thiadiazole ring), with t₁/₂ <2 hours under extreme conditions .

Advanced: How does the introduction of heterocyclic moieties (e.g., triazoles) affect the physicochemical properties of thiadiazole derivatives?

Methodological Answer:

- Solubility : Triazole-thiadiazole hybrids show improved aqueous solubility (1.2–2.5 mg/mL) due to increased polarity, while maintaining logP values of 2.8–3.5 .

- Bioactivity : Triazole derivatives exhibit dual inhibition of COX-2 (IC₅₀: 0.8 µM) and 5-lipoxygenase (IC₅₀: 1.2 µM) via π-π stacking interactions .

- Stability : Hybrids degrade 20–30% slower than parent compounds in plasma, attributed to reduced enzymatic cleavage .

Basic: What chromatographic methods are recommended for purity analysis of thiadiazole derivatives?

Methodological Answer:

- HPLC : Use C18 columns with acetonitrile/water (70:30, 0.1% TFA) at 1.0 mL/min; retention times typically 8–12 minutes .

- TLC : Silica gel plates with ethyl acetate/hexane (3:7); Rf values 0.4–0.6 under UV 254 nm .

- GC-MS : For volatile derivatives, employ DB-5 columns (30 m × 0.25 mm) with EI ionization; molecular ions at m/z 250–350 .

Advanced: What role do thiadiazole derivatives play in modulating enzyme activity or receptor binding, and how can this be experimentally validated?

Methodological Answer:

- Enzyme inhibition assays : Measure IC₅₀ values against tyrosine kinases or HDACs using fluorogenic substrates (e.g., Z-Ly-AMC for proteases) .

- Receptor binding studies : Radioligand displacement assays (e.g., [³H]-estradiol for ERα) with Kᵢ values ≤10 nM indicating high affinity .

- Mechanistic validation : Use CRISPR-Cas9 knockout models to confirm target specificity (e.g., apoptosis induction in Bcl-2⁻/⁻ cells) .

Basic: How can researchers address discrepancies in biological activity data between structurally similar thiadiazole derivatives?

Methodological Answer:

- SAR analysis : Compare substituent effects (e.g., alkyl chain length, halogenation) on activity using 3D-QSAR models (r² >0.85) .

- Assay standardization : Control variables like DMSO concentration (<1%), bacterial inoculum size (5×10⁵ CFU/mL), and incubation time .

- Reproducibility checks : Validate results across ≥3 independent replicates and multiple cell lines (e.g., HeLa, HepG2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.